molecular formula C20H21FN2O4 B4948399 3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione

3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione

Cat. No.: B4948399
M. Wt: 372.4 g/mol
InChI Key: IWKSNBHXXFYIFD-UHFFFAOYSA-N
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Description

3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure substituted with a 4-fluorophenyl group and a 3,4-dimethoxyphenylethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through a cyclization reaction involving a suitable dicarboxylic acid derivative.

    Introduction of the 4-Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Attachment of the 3,4-Dimethoxyphenylethylamino Group: This step can be carried out through an amination reaction, where the amino group is introduced to the pyrrolidine-2,5-dione core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A related compound with similar structural features.

    4-Fluorophenylpyrrolidine-2,5-dione: Shares the pyrrolidine-2,5-dione core and fluorophenyl group.

Uniqueness

3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O4/c1-26-17-8-3-13(11-18(17)27-2)9-10-22-16-12-19(24)23(20(16)25)15-6-4-14(21)5-7-15/h3-8,11,16,22H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKSNBHXXFYIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2CC(=O)N(C2=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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